(1-ethyl-1H-indol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-indol-2-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic and medicinal chemistry .
Preparation Methods
The synthesis of (1-ethyl-1H-indol-2-yl)methanamine can be achieved through several routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
(1-ethyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: These reactions often yield products like indole-2-carboxylic acids, substituted indoles, and various amine derivatives.
Scientific Research Applications
(1-ethyl-1H-indol-2-yl)methanamine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-indol-2-yl)methanamine involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing pathways related to neurotransmission, cell signaling, and enzyme inhibition . The compound’s effects are mediated through its ability to modulate the activity of these receptors and enzymes, leading to various biological outcomes.
Comparison with Similar Compounds
(1-ethyl-1H-indol-2-yl)methanamine can be compared with other indole derivatives such as:
(1H-Indol-3-yl)methanamine: Similar in structure but with different substitution patterns, leading to varied biological activities.
N-Methyltryptamine: Another indole derivative with a methyl group on the nitrogen, known for its psychoactive properties.
Indole-3-acetic acid: A plant hormone with significant roles in growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1-ethylindol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-13-10(8-12)7-9-5-3-4-6-11(9)13/h3-7H,2,8,12H2,1H3 |
InChI Key |
FTYMOLYZMYGVPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.